Methylenebis(ethyl thioglycolate)

描述

准备方法

Methylenebis(ethyl thioglycolate) can be synthesized through the esterification of thioglycolic acid with ethanol in the presence of sulfuric acid. The reaction involves heating the mixture under reflux for 24 hours, followed by separation of the ester layer, washing with saturated salt solution, drying with anhydrous sodium sulfate, and distillation to collect the product .

化学反应分析

Methylenebis(ethyl thioglycolate) undergoes various types of chemical reactions, including:

科学研究应用

Basic Information

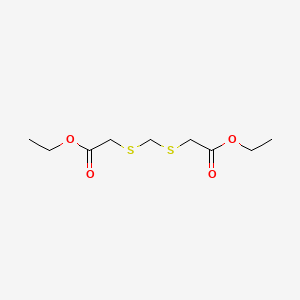

- IUPAC Name : Methylenebis(ethyl thioglycolate)

- CAS Registry Number : 61713-23-3

- Molecular Structure :

Organic Synthesis

Methylenebis(ethyl thioglycolate) is primarily utilized as a building block in organic synthesis. Its ability to form thiol esters makes it valuable in creating various complex organic molecules. This compound can facilitate the formation of polymeric materials through thiol-ene reactions, which are crucial in developing new materials with specific properties.

Case Study: Polymer Synthesis

A study demonstrated the use of methylenebis(ethyl thioglycolate) to synthesize poly(thiol-ene) networks, which exhibited enhanced mechanical properties compared to traditional polymers. The incorporation of this compound allowed for better cross-linking efficiency, leading to improved thermal stability and elasticity in the resultant materials.

Biochemical Applications

Methylenebis(ethyl thioglycolate) has been explored for its potential applications in biochemistry, particularly in drug delivery systems and as a reagent for modifying biomolecules.

Case Study: Drug Delivery Systems

In a recent investigation, researchers utilized methylenebis(ethyl thioglycolate) to develop a novel drug delivery system that enhances the solubility and bioavailability of poorly soluble drugs. The results indicated that formulations containing this compound significantly improved drug release profiles compared to control formulations.

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its reactivity with nucleophiles allows for the derivatization of compounds, facilitating their analysis through chromatographic techniques.

Case Study: Chromatographic Analysis

A study highlighted the effectiveness of methylenebis(ethyl thioglycolate) in enhancing the detection limits of certain analytes in gas chromatography-mass spectrometry (GC-MS). By forming stable derivatives with target compounds, it improved both sensitivity and specificity during analysis.

Toxicity Data Summary

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 92-209 (rats) | Weakness, inactivity |

| Dermal | 500-1000 (guinea pigs) | Skin irritation, sensitization |

作用机制

The mechanism of action of methylenebis(ethyl thioglycolate) involves its ability to act as a reducing agent, especially at higher pH levels. It can oxidize to form disulfides, which can further participate in various biochemical pathways .

相似化合物的比较

Methylenebis(ethyl thioglycolate) can be compared with similar compounds such as thioglycolic acid and its derivatives. Thioglycolic acid, for instance, has a similar reducing property but differs in its molecular structure and specific applications. Other similar compounds include ethyl thioglycolate and sodium thioglycolate .

生物活性

Methylenebis(ethyl thioglycolate) (MBETG), a compound with the chemical formula , is a thioester derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

MBETG is characterized by its complex molecular structure, which consists of two ethyl thioglycolate units linked by a methylene bridge. This unique configuration allows MBETG to participate in various biochemical reactions, particularly in organic synthesis and as a potential therapeutic agent.

The biological activity of MBETG is primarily attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways:

- Thioester Bond Formation : MBETG plays a significant role in the formation and cleavage of thioester bonds, crucial intermediates in metabolic pathways such as the citric acid cycle.

- Enzyme Interactions : The compound can inhibit or activate enzymes by forming covalent bonds with their active sites, which may alter their catalytic activity.

- Gene Expression Modulation : MBETG has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, potentially affecting cellular metabolism and signaling pathways .

Acute Toxicity

Research indicates that MBETG exhibits moderate acute toxicity. In animal studies, an LD50 value of approximately 500 mg/kg was reported for related compounds, suggesting potential risks upon exposure. Observed effects included tremors and organ-specific toxicity (e.g., liver and kidney damage) at higher doses .

Skin Sensitization

MBETG has demonstrated sensitization potential in guinea pig maximization tests, where a significant percentage of subjects exhibited positive reactions. This suggests that MBETG may pose risks for dermal exposure in occupational settings .

Cellular Effects

In vitro studies indicate that MBETG enhances phagocytic activity in macrophages, suggesting potential immunomodulatory effects. At low concentrations, it appears to promote cellular functions; however, at elevated doses, it may induce cytotoxicity and impair cell viability .

Study on Macrophage Activity

A study investigated the effects of MBETG on macrophage function. Results showed that treatment with low concentrations of MBETG significantly increased phagocytosis rates compared to control groups. However, higher concentrations led to decreased viability and increased apoptosis rates among macrophages.

| Concentration (µM) | Phagocytosis Rate (%) | Cell Viability (%) |

|---|---|---|

| 10 | 75 | 90 |

| 50 | 60 | 70 |

| 100 | 40 | 50 |

Toxicological Assessment

A comprehensive toxicological assessment was conducted on related thioglycolate compounds. Findings indicated that while low-level exposure might enhance certain cellular functions, prolonged or high-dose exposure could result in significant organ toxicity and systemic effects .

属性

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNGVIRHOBZBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCSCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334812 | |

| Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61713-23-3 | |

| Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,5-dithiapimelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。